molecular formula C42H72CaO10 B10764641 RK-682 (calcium salt)

RK-682 (calcium salt)

Cat. No.: B10764641
M. Wt: 777.1 g/mol
InChI Key: GSMKLXXXOAXSSB-ZMFXSWHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: RK-682 can be synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified using various chromatographic techniques. The calcium salt form is typically obtained during silica gel column chromatography .

Industrial Production Methods: Industrial production of RK-682 involves large-scale fermentation of Streptomyces sp. 88-682, followed by extraction and purification processes. The calcium salt form is produced by treating the free acid form with calcium ions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: RK-682 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RK-682 can yield carbonyl compounds, while reduction can yield hydroxyl compounds .

Scientific Research Applications

RK-682 (calcium salt) has several scientific research applications, including:

Comparison with Similar Compounds

    CI-010: Another inhibitor of protein tyrosine phosphatases with similar biological activities.

    TAN 1364B:

Uniqueness: RK-682 (calcium salt) is unique due to its specific inhibitory effects on protein tyrosine phosphatases and heparanase. Its ability to arrest cell cycle progression at the G1/S transition and inhibit tumor cell invasion and angiogenesis makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C42H72CaO10

Molecular Weight

777.1 g/mol

InChI

InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1

InChI Key

GSMKLXXXOAXSSB-ZMFXSWHNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.